Product packaging for 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole(Cat. No.:)

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B11787566
M. Wt: 237.10 g/mol
InChI Key: SNIAJRGMPSSTNF-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a benzimidazole derivative valued in research as a versatile chemical building block. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of potential biological activities . This specific compound features a bromine atom and a cyclopropyl substituent, which are key modification sites for Structure-Activity Relationship (SAR) studies. Researchers utilize such halogenated derivatives to explore and develop novel compounds targeting various enzymes and receptors . The bromine atom at the C2 position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries. The cyclopropyl group at the N1 position is a common motif in drug discovery used to fine-tune metabolic stability, lipophilicity, and conformational geometry . Benzimidazole-based compounds are investigated in pharmaceutical research for their potential interactions with therapeutic targets such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and bromodomain proteins . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B11787566 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-bromo-1-cyclopropylbenzimidazole

InChI

InChI=1S/C10H9BrN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2

InChI Key

SNIAJRGMPSSTNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2Br

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Bromo 1 Cyclopropyl 1h Benzo D Imidazole

Reactivity Profile of the Benzimidazole (B57391) Ring System

The benzimidazole scaffold is an aromatic, bicyclic heterocycle composed of a fused benzene (B151609) and imidazole (B134444) ring. chemicalbook.comguidechem.com This structure contains two nitrogen atoms: a pyrrole-type nitrogen at position 1 (N1) and a pyridine-like nitrogen at position 3 (N3). guidechem.com This arrangement dictates the molecule's reactivity towards both electrophiles and nucleophiles. The nitrogen at position 1 possesses acidic characteristics, whereas the nitrogen at position 3 is basic. researchgate.net

The benzimidazole ring system is generally reactive towards electrophilic aromatic substitution. Theoretical calculations and experimental evidence indicate that the benzene portion of the molecule is π-excessive, making positions 4, 5, 6, and 7 susceptible to attack by electrophiles. chemicalbook.comguidechem.com The π-electron distribution in the benzimidazole core favors substitution on the benzene ring. chempedia.info

Nitration of benzazoles, for instance, typically results in the introduction of a nitro group onto the arylene fragment of the molecule. researchgate.net Quantum-chemical studies have identified the C4 position as being particularly reactive towards electrophilic attack. chempedia.info The precise regioselectivity of these substitutions can, however, be influenced by the reaction conditions and the nature of the substituents already present on the ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzimidazoles

Position Electronic Nature Susceptibility to Electrophilic Attack
C4 π-excessive High
C5 π-excessive Moderate
C6 π-excessive Moderate

This interactive table summarizes the general patterns of electrophilic substitution on the benzimidazole ring based on its electronic properties.

The electronic structure of the benzimidazole ring also dictates its reactivity towards nucleophiles. The presence of the electron-withdrawing, pyridine-like N3 atom renders the C2 position electron-deficient and thus highly susceptible to nucleophilic attack. chemicalbook.comguidechem.com This makes the C2 position the primary site for nucleophilic substitution reactions on the unsubstituted benzimidazole nucleus.

The presence of a good leaving group, such as a halogen, at the C2 position greatly facilitates these reactions. For example, 2-chlorobenzimidazoles readily undergo nucleophilic substitution to form products like benzimidazolin-2-ones and 2-alkoxybenzimidazoles. rsc.org This inherent reactivity highlights the importance of the C2 position as a key site for molecular diversification in the synthesis of various substituted benzimidazole derivatives. researchgate.net

Reactivity of the Bromo Substituent

The bromine atom at the C2 position of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is the molecule's most reactive site for many synthetic transformations. It serves as a versatile handle for introducing a wide array of functional groups through reactions such as transition metal-catalyzed cross-couplings and halogen-metal exchanges.

The carbon-bromine bond at the C2 position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to functionalize aryl halides. researchgate.net

While specific studies on this compound are not detailed in the provided sources, the reactivity of analogous compounds provides strong precedent. For instance, copper-catalyzed C-N coupling reactions have been successfully applied to 2-(2-bromovinyl)benzimidazoles to synthesize fused heterocyclic systems. nih.gov This demonstrates the utility of transition metals in activating the C-Br bond in benzimidazole derivatives for bond formation.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Bromo-Heterocycles

Reaction Type Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Pd(0) catalyst, Base C-C (Aryl or Vinyl)
Sonogashira Pd(0) and Cu(I) catalysts, Base C-C (Alkynyl)
Buchwald-Hartwig Pd(0) catalyst, Base C-N, C-O
Heck Pd(0) catalyst, Base C-C (Alkenyl)

This interactive table outlines common cross-coupling reactions applicable to the C2-bromo substituent.

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org This transformation is particularly efficient for bromoarenes and bromoheterocycles, typically using organolithium reagents like n-butyllithium at low temperatures. wikipedia.orgtcnj.edu

Studies on polybromoimidazoles have shown that the bromine at the 2-position is highly susceptible to exchange with organolithium reagents. rsc.org The reaction of this compound with an alkyllithium reagent would generate a 2-lithio-1-cyclopropyl-1H-benzo[d]imidazole intermediate. This potent nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents at the C2 position. This method offers a complementary approach to cross-coupling reactions for functionalizing the benzimidazole core. The use of Grignard reagents, such as isopropylmagnesium chloride, can also effect halogen-metal exchange, sometimes offering different selectivity or functional group tolerance. organic-chemistry.org

The C2-bromo substituent can be a key participant in intramolecular cyclization reactions, often following an initial transformation like a halogen-metal exchange. The Parham cyclization is a notable example of this strategy. wikipedia.org In this type of reaction, a halogen-metal exchange on an aryl halide generates a lithiated species. If the molecule also contains a side chain with an electrophilic group, the newly formed carbanion can attack this group intramolecularly to form a new ring. wikipedia.org

For a suitably substituted this compound derivative, this pathway could be exploited to construct fused ring systems. After the initial bromine-lithium exchange at the C2 position, the resulting 2-lithiobenzimidazole could cyclize onto an electrophilic moiety tethered to the N1-cyclopropyl group or the benzene ring, providing a powerful method for synthesizing complex, polycyclic heterocyclic architectures.

Reactivity and Stability of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a three-membered carbocyclic ring, is known for its significant ring strain, which dictates its chemical behavior. The stability of this moiety in this compound is a critical factor in its synthetic utility.

Ring-Opening Reactions of Cyclopropyl Groups

The inherent strain in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under specific conditions. These reactions typically proceed through pathways that relieve this strain, leading to the formation of more stable acyclic products. While specific studies on this compound are not prevalent, the reactivity of similar cyclopropyl-substituted systems provides valuable insights.

Generally, ring-opening of cyclopropanes can be initiated by:

Strong Acids: Brønsted or Lewis acids can protonate or coordinate to the cyclopropyl ring, facilitating its opening to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. For instance, monosubstituted cyclopropanes can undergo ring-opening hydroarylation in the presence of a catalytic amount of a Brønsted acid in a suitable solvent like hexafluoroisopropanol (HFIP) nih.gov.

Radical Initiators: Radical species can add to the cyclopropyl ring, leading to a ring-opened radical intermediate that can participate in subsequent reactions. This pathway is common for cyclopropane derivatives, especially those with activating groups beilstein-journals.org.

Transition Metals: Some transition metal catalysts, such as palladium, can induce the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones rsc.org.

In the context of this compound, the stability of the cyclopropyl group is influenced by the electronic nature of the benzimidazole ring. The benzimidazole moiety is a relatively stable aromatic system and is unlikely to directly promote ring-opening under mild conditions.

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Moiety
Reaction Type Reagents and Conditions Potential Product(s) Notes
Acid-Catalyzed Ring OpeningStrong acid (e.g., TfOH), Nucleophilic solvent/reagentAcyclic benzimidazole derivativesThe regioselectivity of the ring opening would depend on the stability of the resulting carbocation.
Radical-Mediated Ring OpeningRadical initiator (e.g., AIBN), H-donorRing-opened alkylbenzimidazoleThis pathway is less likely without further activation of the cyclopropyl ring.

Cyclopropyl Group Stability Under Various Reaction Conditions

The N-cyclopropyl bond in 1-cyclopropyl-1H-benzo[d]imidazole derivatives is generally stable under:

Basic Conditions: The cyclopropyl group is not susceptible to cleavage under typical basic conditions used in many organic transformations.

Mild Acidic Conditions: While strong acids can induce ring-opening, the cyclopropyl group is often stable to milder acidic conditions, such as those used for the removal of certain protecting groups or in some catalytic cycles researchgate.net.

Thermal Conditions: Many benzimidazole derivatives exhibit good thermal stability nih.govresearchgate.net. The N-cyclopropyl bond is not expected to be thermally labile under typical synthetic conditions. Studies on N-butyl-1H-benzimidazole indicate that the molecule is stable and does not spontaneously disintegrate mdpi.com.

Palladium-Catalyzed Cross-Coupling Conditions: The cyclopropyl group is generally inert to the conditions employed in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations organic-chemistry.orgwikipedia.orgarkat-usa.orgmdpi.com. This stability allows for selective functionalization at the 2-bromo position without affecting the cyclopropyl moiety.

Functional Group Interconversions on this compound

The bromine atom at the 2-position of the benzimidazole ring is a versatile handle for a wide range of functional group interconversions, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of 2-substituted-1-cyclopropyl-1H-benzo[d]imidazole derivatives.

Prominent transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the benzimidazole and various aryl or vinyl boronic acids or esters. This is a powerful method for introducing diverse aromatic and unsaturated moieties arkat-usa.orgnih.govnih.gov. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, coupling the 2-position of the benzimidazole with a wide range of primary and secondary amines organic-chemistry.orgwikipedia.org. This is a key method for the synthesis of 2-amino-1-cyclopropyl-1H-benzo[d]imidazole derivatives. The reaction requires a palladium catalyst, a suitable ligand, and a base.

Other Cross-Coupling Reactions: The 2-bromo position can also participate in other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), further expanding the synthetic possibilities.

Table 2: Key Functional Group Interconversions of this compound
Reaction Type Reagents and Conditions Product Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)2-Aryl/Vinyl-1-cyclopropyl-1H-benzo[d]imidazole
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene)2-(R¹R²-amino)-1-cyclopropyl-1H-benzo[d]imidazole
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-1-cyclopropyl-1H-benzo[d]imidazole
Heck CouplingAlkene, Pd catalyst, Base2-Alkenyl-1-cyclopropyl-1H-benzo[d]imidazole

Spectroscopic Characterization of 2 Bromo 1 Cyclopropyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole are not available in the reviewed literature.

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are required to elucidate the proton environment of the molecule. This information would confirm the presence and connectivity of the cyclopropyl (B3062369) and benzimidazole (B57391) moieties.

The ¹³C NMR spectrum is essential for confirming the carbon skeleton of the compound. The chemical shifts of the carbons in the benzimidazole ring and the cyclopropyl group would provide definitive evidence of the molecular structure.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assigning the proton and carbon signals unequivocally and establishing the connectivity between different parts of the molecule. However, no such experimental data has been reported publicly.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound are not available in the reviewed literature.

HRMS data is crucial for determining the exact mass of the molecule and, consequently, its elemental composition. This would provide strong evidence for the chemical formula C₁₀H₉BrN₂.

GC-MS analysis would be useful for assessing the purity of this compound and providing its mass spectrum, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components.

Expected Characteristic IR Absorptions:

A hypothetical IR data table for this compound would include peaks indicative of:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the cyclopropyl group, expected around 3000-2850 cm⁻¹.

C=N and C=C stretching: Vibrations from the imidazole (B134444) and benzene (B151609) rings, which would appear in the 1650-1450 cm⁻¹ range.

C-N stretching: Usually found in the 1350-1000 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond would exhibit a characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Without experimental data, a specific data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands.

Expected Electronic Transitions:

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to display absorptions corresponding to:

π → π* transitions: These are high-energy transitions associated with the aromatic system of the benzimidazole core. Multiple bands are expected due to the complex conjugated system.

n → π* transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen atoms of the imidazole ring.

A data table for UV-Vis spectroscopy would list the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which is a measure of the intensity of the absorption. No such experimental data has been found for this specific compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Crystallographic Data:

If a single crystal of the compound were analyzed, the resulting data would be presented in a crystallographic data table. This table would typically include parameters such as:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Density (calculated): The theoretical density of the crystal.

Final R-indices: A measure of the quality of the structural refinement.

This analysis would confirm the connectivity of the bromo, cyclopropyl, and benzimidazole moieties and reveal details about the planarity of the ring system and the orientation of the substituents. However, no published crystal structure for this compound could be located.

Computational and Theoretical Investigations of 2 Bromo 1 Cyclopropyl 1h Benzo D Imidazole

Quantum Chemical Methods

Quantum chemical methods are fundamental tools for understanding the molecular structure, reactivity, and properties of organic compounds at the atomic and electronic levels. For a molecule like 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, these methods can provide invaluable insights that complement experimental data.

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed for its favorable balance between accuracy and computational cost, making it a standard approach for the study of medium-sized organic molecules. researchgate.net

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The presence of the flexible cyclopropyl (B3062369) group attached to the benzimidazole (B57391) core suggests the possibility of multiple stable conformations. Conformational analysis would be performed to identify these different conformers and determine their relative energies. This is typically achieved by systematically rotating the single bonds connecting the cyclopropyl group and the benzimidazole ring and performing a geometry optimization at each step. The results would reveal the global minimum energy structure as well as other low-energy conformers that might be present under experimental conditions. Such studies on related benzimidazole derivatives are commonly performed using functionals like B3LYP with basis sets such as 6-31G(d) or larger.

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound (Note: This table is illustrative and not based on actual published data for the specific compound.)

Parameter Bond/Angle Optimized Value (Illustrative)
Bond Length C-Br 1.89 Å
Bond Length N-Cyclopropyl 1.48 Å
Bond Angle C-N-C (imidazole) 108.5°
Dihedral Angle Benzene-Imidazole ~0.5°

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of the molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other reagents and its potential sites for electrophilic and nucleophilic attack. For this compound, one would expect regions of negative potential around the nitrogen atoms of the imidazole (B134444) ring and the bromine atom, while the hydrogen atoms would exhibit positive potential.

Table 2: Hypothetical Electronic Properties of this compound (Note: This table is illustrative and not based on actual published data for the specific compound.)

Property Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

While quantum chemical methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change.

For this compound, an MD simulation could be used to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological macromolecule. This would provide insights into how the molecule behaves under more realistic conditions, complementing the static picture from geometry optimization.

Density Functional Theory (DFT) Calculations

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also highly valuable for predicting and helping to interpret experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By calculating the theoretical NMR spectrum for a proposed structure and comparing it to the experimental spectrum, one can gain confidence in the structural assignment.

For this compound, theoretical predictions would help in the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic and cyclopropyl regions of the spectrum.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published data for the specific compound.)

Carbon Atom Predicted Chemical Shift (ppm) (Illustrative)
C2 (imidazole, attached to Br) 145.0
C4/C7 (benzene) 120.5
C5/C6 (benzene) 125.8
C8/C9 (benzene-imidazole fusion) 140.2
CH (cyclopropyl) 35.1

Theoretical IR Frequency Calculations

Theoretical infrared (IR) frequency calculations are a powerful tool for understanding the vibrational modes of a molecule. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT), which can provide valuable insights into the molecule's structure and bonding. For this compound, such calculations can predict the frequencies of its fundamental vibrational modes, which correspond to the absorption peaks observed in an experimental IR spectrum.

The calculations are generally carried out using a specific level of theory, such as B3LYP, in conjunction with a basis set, for example, 6-31G(d). The B3LYP method is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms to improve the description of chemical bonding.

Calculated vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. This factor depends on the level of theory and basis set used.

Below is a hypothetical table of calculated and scaled vibrational frequencies for key functional groups in this compound, based on typical values for similar benzimidazole derivatives.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(N-H)34503312N-H stretching (in tautomer)
ν(C-H) aromatic3100 - 30002976 - 2880Aromatic C-H stretching
ν(C-H) cyclopropyl3050 - 29502928 - 2832Cyclopropyl C-H stretching
ν(C=N)16201555Imidazole C=N stretching
ν(C=C) aromatic1600 - 14501536 - 1392Aromatic C=C stretching
δ(C-H) cyclopropyl14501392Cyclopropyl C-H bending
ν(C-N)13501296C-N stretching
ν(C-Br)650624C-Br stretching

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and reaction products. This information provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and selectivity.

Exploration of Reaction Pathways for Synthesis and Transformations

The synthesis of this compound likely involves the formation of the benzimidazole core followed by or preceded by the introduction of the bromo and cyclopropyl substituents. One plausible synthetic route is the reaction of a cyclopropyl-substituted o-phenylenediamine (B120857) with a suitable reagent to form the imidazole ring, followed by bromination. Alternatively, a pre-brominated o-phenylenediamine could be used.

Computational studies can be employed to investigate the feasibility of different synthetic pathways. For instance, the reaction of N-cyclopropyl-o-phenylenediamine with a bromine source could be modeled to determine the activation energy and reaction energy for the formation of the desired product. Similarly, the transformation of this compound, such as in nucleophilic substitution reactions where the bromine atom is replaced, can be computationally explored. These studies can help in optimizing reaction conditions and predicting potential side products.

A hypothetical reaction coordinate diagram for a key synthetic step is presented below. This diagram illustrates the energy changes as the reactants are converted to products through a transition state.

Hypothetical Reaction Coordinate Diagram for a Synthetic Step A diagram showing the energy profile of a reaction, with reactants on the left, products on the right, and a transition state at the energy maximum between them. The x-axis represents the reaction coordinate, and the y-axis represents the potential energy.

Kinetic and Thermodynamic Characterization of Reactions

The kinetic and thermodynamic parameters of a reaction can be calculated from the computed potential energy surface. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. The reaction energy (ΔErxn), the energy difference between the products and the reactants, determines the thermodynamic feasibility of the reaction. A negative reaction energy indicates an exothermic and thermodynamically favorable reaction.

These parameters can be calculated using DFT methods. Transition state theory can then be used to calculate the rate constants at different temperatures. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of activation and reaction can also be determined.

Below is a hypothetical table summarizing the calculated kinetic and thermodynamic data for a proposed transformation of this compound.

Reaction ParameterCalculated ValueUnits
Activation Energy (Ea)25kcal/mol
Reaction Energy (ΔErxn)-15kcal/mol
Enthalpy of Activation (ΔH‡)24.5kcal/mol
Entropy of Activation (ΔS‡)-10cal/mol·K
Gibbs Free Energy of Activation (ΔG‡)27.5kcal/mol

Structure-Reactivity Relationships (SRR) Derived from Computational Data

Structure-reactivity relationships (SRR) describe how the chemical structure of a molecule influences its reactivity. Computational chemistry provides a range of tools to quantify these relationships. By analyzing the electronic structure of this compound, we can gain insights into its reactivity.

One important tool is the analysis of the molecular electrostatic potential (MEP) map. The MEP map shows the distribution of charge on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and a region of positive potential near the hydrogen attached to the nitrogen and the carbon attached to the bromine.

Another key concept is the use of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron in a reaction with a nucleophile. The energy and distribution of these orbitals provide valuable information about the molecule's reactivity. For instance, a high HOMO energy suggests a good electron donor, while a low LUMO energy suggests a good electron acceptor.

The table below presents hypothetical computational data that could be used to derive structure-reactivity relationships for this compound.

Computational DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Dipole Moment3.2 DProvides information about the overall polarity of the molecule.
Mulliken Charge on Bromine Atom-0.15Suggests the partial charge on the bromine atom, influencing its susceptibility to nucleophilic attack.

By analyzing these and other computational descriptors, a deeper understanding of the structure-reactivity relationships of this compound can be achieved, which can guide the design of new molecules with desired properties and the prediction of their chemical behavior.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for Advanced Heterocyclic Compounds

The primary utility of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole in synthetic organic chemistry lies in its role as a versatile building block. The bromine atom at the 2-position of the benzimidazole (B57391) ring is a key functional group that can be readily displaced or engaged in various cross-coupling reactions to construct more elaborate heterocyclic systems.

The reactivity of the C-Br bond allows for its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. youtube.comyoutube.commdpi.com These reactions enable the introduction of a wide array of substituents at the 2-position of the benzimidazole core. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling allows for the introduction of alkynyl moieties. lookchem.comnih.gov The Buchwald-Hartwig amination provides a route to 2-amino-substituted benzimidazoles. youtube.com

Furthermore, this compound serves as a precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization strategies, the benzimidazole ring can be annulated with other rings. For example, reaction with bifunctional reagents can lead to the formation of complex polycyclic structures like benzimidazo[2,1-b]thiazoles. nih.govrsc.org The N-cyclopropyl group, while generally stable under many reaction conditions, can influence the solubility, conformational properties, and ultimately the biological activity of the resulting advanced heterocyclic compounds. nih.govmdpi.com The cyclopropyl (B3062369) moiety is a feature of interest in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity.

Table 1: Examples of Cross-Coupling Reactions Utilizing 2-Halo-Benzimidazole Scaffolds

Reaction TypeCatalyst/ReagentsProduct TypeReference
Suzuki-MiyauraPd(OAc)₂, K₂CO₃2-Aryl-benzimidazoles lookchem.com
NegishiPd(0) or Pd(II) species2-Aryl/alkyl-benzimidazoles mdpi.com
C-N Cross-CouplingCopper Catalyst2-Arylaminobenzimidazoles nih.gov
Decarboxylative Cross-CouplingPd/Cu CatalystN-fused (benzo)imidazophenanthridines nih.gov

This table presents generalized conditions for related compounds, illustrating the synthetic potential of the 2-bromo-benzimidazole core.

Utilization in Ligand Design for Coordination Chemistry

Benzimidazole and its derivatives are well-established ligands in coordination chemistry due to the presence of two nitrogen donor atoms within the imidazole (B134444) ring. mdpi.comscispace.com The N-substituted nature of this compound makes it a candidate for the design of specialized ligands for various metal ions. The nitrogen atom at the 3-position is the primary coordination site.

Coordination compounds of benzimidazole derivatives with transition metals such as zinc, copper, nickel, and silver have been extensively studied. mdpi.comroyalsocietypublishing.org These complexes exhibit a range of coordination geometries and have been investigated for their potential applications in catalysis, medicinal chemistry, and materials science. nih.govresearchgate.netmdpi.com The formation of metal complexes can significantly alter the biological properties of the parent benzimidazole ligand, often leading to enhanced anticancer or antimicrobial activities. nih.govresearchgate.net

In the context of this compound, the N1-cyclopropyl group can exert steric and electronic influences on the coordination environment around the metal center. This can affect the stability, stereochemistry, and reactivity of the resulting metal complex. doi.org The bromine atom at the C2 position can either be retained in the final complex or be used as a handle for further functionalization post-coordination, allowing for the synthesis of more complex, multifunctional metallo-supramolecular structures.

Table 2: Characterization Data for Representative Benzimidazole-Metal Complexes

ComplexMetal IonCoordination SiteSpectroscopic Shift (FT-IR, cm⁻¹)Reference
[Zn₂(C₁₃H₁₀N₃)₂Cl₄]Zn(II)Pyridyl & Imidazole Nν(C=N) shift from 1609-1539 to 1622-1538 mdpi.com
[Cu(C₁₃H₉N₂O)₂]Cu(II)Imidazole N & Phenolic Oν(C=N) shift from 1629 to 1618 nih.gov
[Ag(C₁₄H₁₁N₂O)₂]NO₃Ag(I)Imidazole N & Phenolic Oν(C=N) shift from 1629 to 1615 royalsocietypublishing.org

This table shows typical characterization data for complexes of related N-substituted benzimidazole ligands.

Contribution to the Development of Novel Organic Reactions

The unique combination of a reactive bromo-substituent and a strained cyclopropyl group makes this compound a substrate of interest for the development of novel organic reactions. Its structure allows for exploration of cascade or domino reactions, where an initial transformation at the C2-position triggers subsequent reactions involving other parts of the molecule.

For example, palladium-catalyzed reactions that proceed through a carbene intermediate could potentially be developed. nih.gov Furthermore, the presence of the bromine atom facilitates its use in tandem reactions, such as the palladium/copper-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles to form N-fused phenanthridine (B189435) scaffolds. nih.gov

While the cyclopropyl group is generally robust, its inherent ring strain can be exploited under specific catalytic conditions, potentially leading to novel ring-opening or rearrangement reactions. nih.gov The development of new synthetic methodologies that can selectively activate and transform either the C-Br bond or the cyclopropyl ring in the presence of the other would represent a significant contribution to synthetic chemistry.

Exploration in the Context of Functional Material Synthesis and Investigation

Benzimidazole-containing molecules are increasingly being investigated for applications in materials science. drpress.org Their rigid, planar structure and electron-rich nature make them suitable components for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzimidazole core can facilitate charge transport, and its properties can be tuned through substitution.

This compound can serve as a key intermediate in the synthesis of such functional materials. The bromine atom provides a convenient point for modification via cross-coupling reactions, allowing for the attachment of other electronically active groups to create extended π-conjugated systems. mdpi.com These modifications are crucial for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material.

Additionally, benzimidazole derivatives can be incorporated into polymers to create functional materials with applications in areas such as gas separation or adsorption. For instance, benzimidazole-functionalized hyper-cross-linked resins have been prepared and shown to have excellent adsorption properties. researchgate.net The N1-cyclopropyl group in the target molecule could influence the packing and morphology of the resulting materials, which are critical factors determining their performance. The synthesis of N-heterocyclic carbene (NHC) precursors from benzimidazolium salts is another avenue where this compound could be relevant, as metal-NHC complexes are widely used in catalysis. doi.org

Future Research Directions for 2 Bromo 1 Cyclopropyl 1h Benzo D Imidazole

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole should prioritize the development of more sustainable and eco-friendly methodologies.

Current synthetic routes for benzimidazole (B57391) derivatives often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future investigations could explore the use of green solvents such as water, ionic liquids (ILs), or deep eutectic solvents (DESs) as reaction media. These alternatives can mitigate the environmental footprint associated with volatile organic compounds (VOCs).

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a more energy-efficient manner. Investigating microwave-assisted protocols for the synthesis of this compound, potentially under solvent-free conditions, could lead to more rapid and environmentally benign synthetic routes. The development of one-pot synthetic strategies, where multiple reaction steps are carried out in a single vessel, would also contribute to a more streamlined and sustainable process by reducing intermediate purification steps and solvent usage.

A comparative overview of potential green synthetic approaches is presented in the table below.

Green Synthetic ApproachPotential Advantages
Green Solvents (Water, ILs, DESs)Reduced use of volatile organic compounds, potential for recyclability, unique reactivity.
Heterogeneous Catalysis (e.g., ZnO-NPs, nano-Fe2O3)High yields, shorter reaction times, catalyst recyclability, ease of separation.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, energy efficiency, potential for solvent-free conditions.
One-Pot Reactions Increased efficiency, reduced waste from intermediate purification, atom economy.

Unveiling Novel Reactivity Patterns and Selectivity

The presence of three distinct functional motifs—the benzimidazole core, the C2-bromo substituent, and the N1-cyclopropyl group—endows this compound with a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations to unlock its full synthetic potential.

A primary area of focus will undoubtedly be the functionalization of the C2-position through cross-coupling reactions. The bromine atom serves as an excellent handle for a wide array of palladium-catalyzed transformations, including:

Suzuki-Miyaura coupling with boronic acids or esters to introduce aryl or heteroaryl substituents.

Heck coupling with alkenes to form carbon-carbon double bonds.

Sonogashira coupling with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig amination to introduce nitrogen-based functional groups.

Stille coupling with organotin reagents.

Systematic studies of these reactions will not only provide access to a diverse library of novel 2-substituted-1-cyclopropyl-1H-benzo[d]imidazoles but also allow for an in-depth understanding of the electronic and steric influence of the N-cyclopropyl group on the reactivity of the C2-position.

Beyond the C2-position, the reactivity of the benzimidazole ring and the cyclopropyl (B3062369) group warrants investigation. This could involve electrophilic aromatic substitution on the benzene (B151609) ring, although the electron-withdrawing nature of the imidazole (B134444) moiety may necessitate forcing conditions. The stability and potential for ring-opening or rearrangement of the N-cyclopropyl group under various reaction conditions (e.g., acidic, thermal, or in the presence of transition metals) is another intriguing avenue for exploration. Such studies could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.

The table below summarizes potential cross-coupling reactions for the functionalization of the C2-position.

Cross-Coupling ReactionCoupling PartnerResulting Functional Group
Suzuki-MiyauraAryl/Heteroaryl boronic acidAryl/Heteroaryl
HeckAlkeneVinyl
SonogashiraTerminal alkyneAlkynyl
Buchwald-HartwigAmineAmino
StilleOrganotin reagentAryl/Vinyl/Alkyl

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Future research should employ a suite of advanced spectroscopic techniques to achieve a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone of these efforts. While standard 1H and 13C NMR are essential for routine characterization, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for unambiguous assignment of all proton and carbon signals, particularly for more complex derivatives. Furthermore, 15N NMR could provide insights into the electronic environment of the nitrogen atoms within the benzimidazole ring.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be critical for confirming molecular formulas. Tandem mass spectrometry (MS/MS) experiments can be designed to elucidate fragmentation patterns, which can aid in the structural identification of reaction products and potential metabolites in biological studies.

Single-crystal X-ray diffraction will provide the most definitive structural information, offering precise bond lengths, bond angles, and details of the three-dimensional molecular conformation. This technique will be especially important for understanding the spatial relationship between the cyclopropyl group and the benzimidazole ring system and for characterizing intermolecular interactions in the solid state.

The table below outlines the key information that can be obtained from each advanced spectroscopic technique.

Spectroscopic TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals, connectivity information.
15N NMR Electronic environment of nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular formula determination.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns for structural elucidation.
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Deeper Mechanistic Insights through Integrated Experimental and Computational Studies

To move beyond a purely empirical understanding of the synthesis and reactivity of this compound, future research should focus on elucidating the underlying reaction mechanisms through a combination of experimental and computational approaches.

Experimental mechanistic studies could involve kinetic analyses of key reactions, such as the palladium-catalyzed cross-coupling reactions at the C2-position. Monitoring reaction progress under various conditions (e.g., varying catalyst loading, ligand, base, and temperature) can provide valuable data for constructing rate laws and understanding the influence of each component on the reaction pathway. The use of in-situ monitoring techniques, such as ReactIR or in-situ NMR, could provide real-time information on the formation of intermediates. Isotope labeling studies, for example using deuterium-labeled reagents, can also be employed to probe specific bond-breaking and bond-forming steps.

Computational chemistry , particularly Density Functional Theory (DFT), will be a powerful complementary tool. DFT calculations can be used to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for different proposed reaction pathways, thereby identifying the most energetically favorable mechanism.

Analyze the electronic structure of the molecule, including properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the interpretation of experimental results.

By integrating experimental observations with theoretical calculations, a more complete and nuanced picture of the reaction mechanisms governing the synthesis and functionalization of this compound can be developed. This knowledge will be instrumental in optimizing existing reactions and designing new, more efficient synthetic transformations.

Exploration in Emerging Fields of Chemical Materials Research

The unique combination of a π-conjugated benzimidazole system, a reactive bromine atom, and a strained cyclopropyl ring suggests that this compound could serve as a valuable building block in various areas of materials science. Future research should explore its potential in these emerging fields.

In the realm of organic electronics , benzimidazole derivatives are known for their electron-transporting properties and thermal stability, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). The C2-bromo position of the target molecule offers a convenient point for elaboration into more extended conjugated systems through cross-coupling reactions. The influence of the N-cyclopropyl group on the electronic properties and solid-state packing of these materials is an unexplored area that could lead to novel materials with tailored optoelectronic characteristics.

The development of benzimidazole-based polymers is another promising avenue. Polymerization of appropriately functionalized derivatives of this compound could lead to new polymers with interesting thermal, mechanical, and electronic properties. For example, polymers incorporating this unit could be investigated as proton exchange membranes for fuel cells or as high-performance materials with enhanced thermal stability.

The ability of benzimidazole derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors . Future studies could evaluate the efficacy of this compound and its derivatives in preventing the corrosion of various metals and alloys. The presence of multiple heteroatoms and the π-system could facilitate strong adsorption, while the cyclopropyl and bromo substituents could be tailored to fine-tune the inhibitor's performance.

Finally, the benzimidazole scaffold is also being explored in the context of chemical sensors . The electronic properties of the benzimidazole ring can be sensitive to its local environment, and by incorporating specific recognition elements, it may be possible to design sensors for the detection of various analytes. The reactivity of the C2-bromo position could be exploited to attach such recognition units.

The table below summarizes potential applications in emerging fields of chemical materials research.

Field of ResearchPotential ApplicationKey Features of the Molecule
Organic Electronics Organic Light-Emitting Diodes (OLEDs)Electron-transporting benzimidazole core, functionalizable C2-position.
Polymer Chemistry High-performance polymers, proton exchange membranesThermally stable benzimidazole unit, potential for polymerization.
Corrosion Science Corrosion inhibitorsAdsorption via heteroatoms and π-system.
Chemical Sensing Fluorescent or electrochemical sensorsEnvironmentally sensitive electronic properties, modifiable scaffold.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, and how are they optimized?

The synthesis typically involves bromination of the parent imidazole or substitution reactions. For example:

  • Bromination of 1-cyclopropyl-1H-benzo[d]imidazole using brominating agents like Br2\text{Br}_2 or HBr\text{HBr} in the presence of catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) under controlled temperature (40–60°C) .
  • Cyclopropane introduction : The cyclopropyl group is introduced via nucleophilic substitution using cyclopropylamine or palladium-catalyzed cross-coupling .
    Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize side products. Purification often employs column chromatography or recrystallization in ethanol/methanol .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C10H10BrN2\text{C}_{10}\text{H}_{10}\text{BrN}_2, expected m/z 237.00) .
  • IR spectroscopy : Peaks at 1610–1620 cm1^{-1} (C=N stretching) and 590–600 cm1^{-1} (C-Br vibration) .
  • X-ray crystallography : For absolute configuration determination, using software like SHELX .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : In airtight glass containers under inert gas (N2_2) at –20°C to prevent bromine degradation .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination, and how are they addressed?

Regioselectivity is influenced by steric effects from the cyclopropyl group and electronic factors. Strategies include:

  • Directing groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) to guide bromination .
  • Catalytic systems : Pd(0) catalysts for selective C–H activation at the 2-position .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing electron density .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?

  • Dose-response studies : Establish IC50_{50} values across multiple cell lines (e.g., HEK293, MCF-7) to identify selective toxicity thresholds .
  • Structural analogs : Compare with derivatives (e.g., 4-Bromo-5-chloro variants) to isolate substituent effects .
  • Mechanistic assays : Use kinase inhibition assays (e.g., EGFR) to correlate activity with structural features .

Q. What computational methods predict the compound’s electronic properties and binding modes?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR kinase domain) .
  • ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., logP = 2.8, moderate bioavailability) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Data collection : High-resolution (<1.0 Å) datasets using synchrotron radiation .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., dihedral angles between benzimidazole and cyclopropyl groups) .
  • Validation : R-factor < 5% and Goodness-of-Fit (GoF) ~1.0 .

Q. What are the compound’s applications in medicinal chemistry?

  • EGFR inhibitors : Derivatives (e.g., 4-bromo-5-chloro variants) show IC50_{50} values <10 µM in kinase assays .
  • Antimicrobial agents : Synergy with fluconazole against Candida spp. (MIC reduction by 50%) .
  • Photodynamic therapy : Bromine enhances intersystem crossing for singlet oxygen generation .

Q. Notes

  • Synthesis and characterization protocols are adapted from analogous imidazole systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.